Cas no 101975-64-8 (1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene)
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloro-2-methylpropyl)-2-fluoro-benzene
- 1-(3-chloro-2-methylpropyl)-2-fluorobenzene
- Benzene, 1-(3-chloro-2-methylpropyl)-2-fluoro-
- 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
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- Inchi: 1S/C10H12ClF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3
- InChI Key: VEHFFKDUOWGHLV-UHFFFAOYSA-N
- SMILES: ClCC(C)CC1C=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- XLogP3: 3.7
- Topological Polar Surface Area: 0
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674827-0.05g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 0.05g |
$624.0 | 2023-05-24 | ||
| Enamine | EN300-674827-0.1g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 0.1g |
$653.0 | 2023-05-24 | ||
| Enamine | EN300-674827-0.25g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 0.25g |
$683.0 | 2023-05-24 | ||
| Enamine | EN300-674827-0.5g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 0.5g |
$713.0 | 2023-05-24 | ||
| Enamine | EN300-674827-1.0g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 1g |
$743.0 | 2023-05-24 | ||
| Enamine | EN300-674827-2.5g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 2.5g |
$1454.0 | 2023-05-24 | ||
| Enamine | EN300-674827-5.0g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 5g |
$2152.0 | 2023-05-24 | ||
| Enamine | EN300-674827-10.0g |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
101975-64-8 | 10g |
$3191.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061623-1g |
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene |
101975-64-8 | 95% | 1g |
¥3717.0 | 2024-04-18 |
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene: A Comprehensive Overview
The compound with CAS No. 101975-64-8, commonly referred to as 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a substituted propyl group and a fluorine atom. The benzene ring serves as the central aromatic system, while the 3-chloro-2-methylpropyl group introduces both steric and electronic effects, making this compound highly versatile for various applications.
Recent studies have highlighted the potential of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene in drug discovery and materials synthesis. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its reactivity and stability. The presence of the chlorine atom in the propyl group enhances its reactivity, making it an ideal candidate for substitution reactions. Additionally, the fluorine atom on the benzene ring contributes to its electronic properties, which are crucial for applications in semiconductors and optoelectronic devices.
The synthesis of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene involves a multi-step process that combines nucleophilic aromatic substitution and alkylation reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. The use of transition metal catalysts has been particularly effective in optimizing the reaction conditions, reducing costs, and minimizing environmental impact.
In terms of applications, 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene has shown promise in the development of advanced materials. Its unique electronic properties make it a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Researchers have demonstrated that incorporating this compound into these devices enhances their efficiency and stability under various operating conditions.
Moreover, the compound's ability to undergo further functionalization has opened new avenues for its use in medicinal chemistry. By modifying the substituents on the benzene ring or the propyl group, scientists can tailor its properties to target specific biological pathways. For instance, recent studies have explored its potential as a lead compound for anti-inflammatory and antiviral drugs.
The physical properties of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene are equally noteworthy. Its melting point and boiling point are well-documented, providing essential data for its handling and storage. The compound's solubility in various solvents also makes it suitable for a wide range of chemical reactions and analytical techniques.
In conclusion, 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene (CAS No. 101975-64-8) is a versatile compound with significant potential in multiple scientific domains. Its unique structure, reactivity, and electronic properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing science and technology is expected to grow even further.
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